molecular formula C12H7ClN2S B8573066 2-(4-Pyridinyl)-6-chlorobenzothiazole

2-(4-Pyridinyl)-6-chlorobenzothiazole

Cat. No.: B8573066
M. Wt: 246.72 g/mol
InChI Key: QMBNWQNVYGTWGN-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-6-chlorobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a pyridinyl group at the 2-position. This structure combines electron-withdrawing (chlorine) and electron-donating (pyridine) moieties, which may influence its electronic properties and biological activity. For instance, benzothiazole derivatives are frequently explored for their biofilm-inhibitory and antiproliferative activities .

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

6-chloro-2-pyridin-4-yl-1,3-benzothiazole

InChI

InChI=1S/C12H7ClN2S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H

InChI Key

QMBNWQNVYGTWGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)C3=CC=NC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 2-(4-Pyridinyl)-6-chlorobenzothiazole, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as PI3Kγ, which is crucial for cell survival and growth .

Antidiabetic Properties

Benzothiazole derivatives are also explored for their antidiabetic effects. Compounds similar to 2-(4-Pyridinyl)-6-chlorobenzothiazole have been reported to enhance insulin sensitivity and lower blood glucose levels in experimental models. This activity is attributed to their ability to modulate pathways involved in glucose metabolism .

Antibacterial Activity

The compound demonstrates significant antibacterial properties against various strains of bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.12 mg/mL against resistant strains of Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent . The presence of the chlorinated benzothiazole moiety enhances its efficacy, suggesting that structural modifications can lead to improved activity against resistant pathogens.

Antifungal Activity

In addition to antibacterial properties, 2-(4-Pyridinyl)-6-chlorobenzothiazole has shown antifungal activity. Research indicates that modifications to the benzothiazole structure can improve antifungal potency against common fungal pathogens, providing a potential avenue for developing new antifungal treatments .

Amyloid Imaging Agent

The compound has been investigated as an imaging agent for amyloid plaques associated with Alzheimer's disease. Its ability to bind selectively to amyloid beta plaques positions it as a valuable tool for both diagnostic imaging and research into the pathophysiology of neurodegenerative diseases . This application is critical for early diagnosis and monitoring of Alzheimer's disease progression.

Structure-Activity Relationship Studies

The efficacy of 2-(4-Pyridinyl)-6-chlorobenzothiazole can be enhanced through structural modifications. Research has shown that varying substituents on the benzothiazole ring can lead to significant changes in biological activity. For example, replacing certain functional groups can improve antibacterial or anticancer activity by altering the compound's interaction with biological targets .

Summary Table of Applications

Application AreaObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntidiabeticImproved insulin sensitivity
AntibacterialMIC as low as 0.12 mg/mL against resistant strains
AntifungalEnhanced potency against fungal pathogens
Neurodegenerative DiseasePotential imaging agent for amyloid plaques

Comparison with Similar Compounds

SAPYR [2-((4-Pyridinyl)methyl)-1H-phenalen-1-one chloride]

  • Structure: Combines a phenalenone core with a pyridinylmethyl group.
  • Key Differences: Unlike 2-(4-Pyridinyl)-6-chlorobenzothiazole, SAPYR contains a tricyclic phenalenone system instead of a benzothiazole ring. The chlorine in the target compound is replaced by a methyl-pyridine group in SAPYR.
  • Applications: SAPYR acts as a PS in antimicrobial PDT (aPDT), generating singlet oxygen (¹O₂) under blue LED irradiation. It exhibits potent anti-biofilm activity against Enterococcus faecalis and Actinomyces naeslundii .
  • Performance : SAPYR’s positively charged pyridinyl group enhances bacterial membrane interaction, improving its aPDT efficacy compared to neutral PS .

4-Thiazolidinones with 6-Chlorobenzothiazole Moiety

  • Structure: Derivatives synthesized by Baraskar et al. (2023) incorporate 6-chlorobenzothiazole into a 4-thiazolidinone scaffold .
  • Key Differences: The thiazolidinone ring replaces the pyridine group in the target compound, altering electronic and steric properties.

Benzothiazolopyridine Derivatives

  • Structure : Compound 6 from Bull. Chem. Soc. Ethiop. (2022) features a fused benzothiazolopyridine system with a chlorophenyl group .

Functional Analogues

Thiabendazole (2-(4-Thiazolyl)-1H-benzimidazole)

  • Structure : A benzimidazole-thiazole hybrid, differing from the benzothiazole-pyridine scaffold .
  • Applications : Used as an antifungal and anthelmintic agent. The thiazole moiety contributes to its broad-spectrum activity, whereas the pyridine in 2-(4-Pyridinyl)-6-chlorobenzothiazole may target different microbial pathways .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Reference
2-(4-Pyridinyl)-6-chlorobenzothiazole Benzothiazole 6-Cl, 2-pyridinyl Hypothesized antimicrobial N/A
SAPYR Phenalenone Pyridinylmethyl, Cl⁻ Anti-biofilm (aPDT)
4-Thiazolidinone derivatives Thiazolidinone 6-chlorobenzothiazole Synthetic focus; activity N/A
Thiabendazole Benzimidazole 4-thiazolyl Antifungal, anthelmintic

Research Findings and Implications

  • Electronic Effects: The chlorine atom in 2-(4-Pyridinyl)-6-chlorobenzothiazole likely increases electrophilicity, enhancing interactions with biological targets compared to non-halogenated analogues.
  • Biological Performance : SAPYR’s superior aPDT activity highlights the importance of cationic charges in PS design, a feature absent in the target compound . Structural modifications, such as introducing charged groups, could improve its efficacy.
  • Synthetic Flexibility: The 6-chlorobenzothiazole moiety is a versatile precursor for synthesizing diverse derivatives, as demonstrated in 4-thiazolidinone synthesis .

Preparation Methods

Methodology

This two-step approach involves bromination of 6-chlorobenzothiazole followed by palladium- or nickel-catalyzed coupling with 4-pyridinylboronic acid.

  • Bromination :

    • 6-Chlorobenzothiazole reacts with Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4 at 0–5°C to yield 2-bromo-6-chlorobenzothiazole.

    • Key Data :

      ParameterValue
      Yield78–85%
      Reaction Time4–6 hours
      Purity (HPLC)>98%
  • Cross-Coupling :

    • Catalyst : Pd(PPh3_3)4_4 (5 mol%) or Ni(4-CF3_3stb)3_3 (3 mol%).

    • Conditions : K2CO3\text{K}_2\text{CO}_3, dioxane/H2_2O (3:1), 80°C, 12 hours.

    • Key Data :

      CatalystYield (%)Selectivity (C2:C6)
      Pd7219:1
      Ni88>50:1

Advantages and Limitations

  • Advantages : High selectivity with nickel catalysts; scalable for gram-scale synthesis.

  • Limitations : Requires inert atmosphere; boronic acid instability necessitates fresh preparation.

Cyclization of 2-Amino-5-chlorobenzenethiol with 4-Pyridinecarbonyl Chloride

Methodology

The benzothiazole core is constructed via Hantzsch-type cyclization:

  • Amide Formation :

    • 2-Amino-5-chlorobenzenethiol reacts with 4-pyridinecarbonyl chloride in dry THF at −10°C (90% yield).

  • Cyclization :

    • The intermediate amide undergoes cyclization with P4S10\text{P}_4\text{S}_{10} in toluene at 110°C for 8 hours.

    • Key Data :

      StepYield (%)Purity (NMR)
      Amide Formation90>95%
      Cyclization6592%

Mechanistic Insights

  • Sulfurization of the amide generates a thiocarbonyl intermediate, enabling ring closure via nucleophilic attack by the thiol group.

Three-Component Reaction with 4-Pyridinecarboxaldehyde

Methodology

A one-pot synthesis adapted from PMC studies:

  • Reactants : 2-Amino-5-chlorobenzenethiol (1 eq), 4-pyridinecarboxaldehyde (1.2 eq), sulfur powder (0.5 eq).

  • Conditions : DMSO, 140°C, 24 hours under N2\text{N}_2.

  • Key Data :

    ParameterValue
    Yield68%
    Reaction ScaleUp to 10 g
    Byproducts<5% (dimerization)

Optimization Notes

  • Critical Factor : Excess aldehyde minimizes thiol oxidation.

  • Solvent Impact : DMSO acts as both solvent and oxidant, enhancing cyclization efficiency.

Ullmann-Type Coupling of 2-Iodo-6-chlorobenzothiazole

Methodology

Copper-mediated coupling under ligand-free conditions:

  • Iodination :

    • 6-Chlorobenzothiazole reacts with NIS\text{NIS} in CH3CN\text{CH}_3\text{CN} at 80°C (82% yield).

  • Coupling :

    • 2-Iodo-6-chlorobenzothiazole (1 eq), 4-pyridinylzinc chloride (1.5 eq), CuI\text{CuI} (10 mol%), 100°C, 24 hours.

    • Key Data :

      ParameterValue
      Yield60%
      Turnover Frequency8.2 h1^{-1}

Challenges

  • Limitations : Requires stoichiometric zinc reagents; side product (4,4'-bipyridine) forms at >15% yield.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Suzuki–Miyaura72–88HighModerate
Hantzsch Cyclization58–65MediumLow
Three-Component68HighHigh
Ullmann Coupling60LowHigh

Q & A

Basic: What are the recommended synthetic routes for 2-(4-pyridinyl)-6-chlorobenzothiazole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridine and benzothiazole precursors. A common approach is:

Suzuki-Miyaura cross-coupling : React 6-chloro-2-iodobenzothiazole with 4-pyridinylboronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/water mixture at 80–100°C .

Cyclization of thioamides : Treat 4-pyridinylthioamide derivatives with chlorinated benzoyl chloride in the presence of PCl₅ under reflux (yield: ~60–75%) .
Critical factors : Catalyst loading (0.5–2 mol% Pd), solvent polarity (DMF enhances coupling efficiency), and reaction time (12–24 hours). Prolonged heating (>24 hours) may degrade the pyridinyl group.

Basic: Which spectroscopic techniques are optimal for structural confirmation of 2-(4-pyridinyl)-6-chlorobenzothiazole?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm; benzothiazole C-Cl signal at δ 125–130 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0425 for C₁₂H₈ClN₂S).
  • X-ray crystallography : Resolve ambiguous stereoelectronic effects, such as dihedral angles between pyridinyl and benzothiazole rings (typically 15–25°) .

Advanced: How do electronic effects of substituents on the pyridinyl ring modulate biological activity in benzothiazole derivatives?

Answer:
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the pyridinyl 4-position enhance π-stacking with biological targets (e.g., kinase ATP-binding pockets). For example:

  • 4-Pyridinyl derivatives : Show 3–5× higher inhibitory activity against VEGF-R2 compared to 3-pyridinyl analogs due to improved H-bonding with Asp1046 .
  • Methoxy vs. chloro substituents : Chloro groups increase lipophilicity (logP +0.8), improving membrane permeability but reducing aqueous solubility (↓20–30%) .
    Methodological tip : Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on frontier molecular orbitals and binding affinity.

Advanced: How can contradictory bioactivity data for 2-(4-pyridinyl)-6-chlorobenzothiazole analogs be resolved?

Answer:
Contradictions often arise from:

  • Solvent-dependent aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates in PBS vs. DMSO. Aggregates >100 nm may yield false negatives in cell-based assays .
  • Metabolic instability : Perform LC-MS/MS stability assays in liver microsomes. For example, CYP3A4-mediated N-oxidation of the pyridinyl ring reduces half-life from 4.2 h (human) to 0.8 h (mouse) .
    Resolution : Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and prioritize analogs with logD <3.5 to minimize off-target effects.

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Proliferation assays : Use MTT/WST-1 in cancer cell lines (e.g., HCT-116, IC₅₀ typically 2–10 µM) with 48–72 h exposure .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Target engagement : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify EGFR/VEGF-R2 inhibition (Ki <100 nM for potent analogs) .

Advanced: What computational strategies predict the binding mode of 2-(4-pyridinyl)-6-chlorobenzothiazole to kinase targets?

Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinase domains (PDB: 3WZE for EGFR) to model interactions. Key residues: Lys745 (salt bridge with pyridinyl N) and Thr790 (H-bond with benzothiazole S) .
  • MD simulations (GROMACS) : Run 50–100 ns trajectories to assess stability of the ligand-receptor complex. RMSD >2.5 Å suggests poor binding .
    Validation : Compare computational ΔGbind with experimental Kd (SPR/BLI).

Advanced: How does the chlorobenzothiazole moiety influence pharmacokinetic properties?

Answer:

  • Metabolism : Chlorine reduces CYP-mediated oxidation but increases glucuronidation rates (UGT1A1/1A9).
  • Permeability : Caco-2 Papp >1 × 10⁻⁶ cm/s indicates moderate absorption.
  • Toxicity : Screen for hERG inhibition (IC₅₀ >10 µM) and mitochondrial toxicity (Seahorse assay). Chlorine at C-6 minimizes hERG liability compared to C-5 analogs .

Basic: What are the best practices for purity analysis and storage of this compound?

Answer:

  • HPLC purity : Use a C18 column (ACN/water +0.1% TFA) with UV detection at 254 nm. Acceptable purity: >95% (area normalization).
  • Storage : Lyophilize and store at −20°C under argon. Avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of benzothiazole analogs?

Answer:

  • Benzothiazole core : Replace C-6 Cl with -CF₃ improves potency (IC₅₀ ↓50%) but increases molecular weight (MW >400 reduces bioavailability) .
  • Pyridinyl substitutions : 4-Pyridinyl > 3-pyridinyl in kinase inhibition; adding methyl at C-2' improves metabolic stability (t½ ↑2×) .
    Tool : Use matched molecular pair (MMP) analysis to prioritize substituents with favorable ΔlogP/ΔPSA ratios.

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